Diethyl 2-[(2E)-2-butenyl]malonate
Description
Significance of Diethyl Malonate Derivatives as Versatile Building Blocks
Diethyl malonate, the diethyl ester of malonic acid, is a highly valuable reagent in organic synthesis. wikipedia.org Its utility stems from the acidity of the α-hydrogens located on the methylene (B1212753) group flanked by two carbonyl groups (pKa ≈ 13). libretexts.org This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. libretexts.org This enolate is a potent nucleophile that readily participates in a variety of reactions, most notably the malonic ester synthesis. libretexts.orgsodium-methoxide.net
The malonic ester synthesis is a well-established method for the preparation of carboxylic acids from alkyl halides, effectively lengthening the carbon chain by two atoms. libretexts.org The process involves the alkylation of the diethyl malonate enolate, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. libretexts.orgmasterorganicchemistry.com This sequence allows for the introduction of a wide range of substituents at the α-position.
Beyond simple alkylation, diethyl malonate derivatives are key intermediates in the synthesis of a diverse array of compounds. They are used in the Knoevenagel condensation to form α,β-unsaturated esters, and are precursors for the synthesis of barbiturates, α-amino acids, and various heterocyclic compounds. sodium-methoxide.net The ability to undergo a second alkylation after the first adds another layer of synthetic versatility, enabling the creation of disubstituted acetic acid derivatives. libretexts.orgwikipedia.org This adaptability has cemented the role of diethyl malonate and its derivatives as indispensable building blocks in the construction of complex organic molecules for pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com
The Role of the (2E)-2-Butenyl Moiety in Unsaturated Organic Compounds
The (2E)-2-butenyl group, also known as the crotyl group, is an unsaturated four-carbon substituent. The "(2E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides (a trans configuration). This structural feature introduces both reactivity and stereochemical considerations into a molecule.
The double bond in the (2E)-2-butenyl moiety can participate in a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, allowing for further functionalization of the molecule. Its presence also makes the compound a potential monomer for polymerization reactions.
In the context of Diethyl 2-[(2E)-2-butenyl]malonate, the butenyl group provides a handle for subsequent chemical transformations. The double bond can be a site for reactions like epoxidation, dihydroxylation, or cleavage, leading to the formation of new functional groups and more complex molecular structures. The stereochemistry of the double bond can also influence the stereochemical outcome of reactions at nearby chiral centers.
Historical Context of Malonic Ester Synthesis and its Alkylation Reactions
The malonic ester synthesis is one of the oldest and most fundamental carbon-carbon bond-forming reactions in organic chemistry. libretexts.orgbritannica.com Its development in the late 19th century provided a rational and predictable method for the synthesis of carboxylic acids. The key to the synthesis is the ability to form a stable carbanion from a relatively weak carbon acid, diethyl malonate, using a common base like sodium ethoxide. wikipedia.orgbritannica.com This carbanion then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.comopenochem.org
The initial alkylation of diethyl malonate results in a mono-substituted derivative. libretexts.org A significant advancement in the methodology was the discovery that this product still possesses one acidic α-hydrogen, allowing for a second deprotonation and subsequent alkylation with the same or a different alkyl halide. libretexts.orgwikipedia.org This opened the door to the synthesis of a vast array of mono- and di-substituted acetic acids.
Another important historical development was the application of the malonic ester synthesis to the formation of cyclic compounds. libretexts.org The use of a dihalide in the alkylation step can lead to an intramolecular reaction, forming a cycloalkanecarboxylic acid, a reaction known as the Perkin alicyclic synthesis. wikipedia.org Over the years, the malonic ester synthesis has been refined with the development of new bases, catalysts, and reaction conditions to improve yields and expand its scope. patsnap.comstudysmarter.co.uk
Properties of this compound
The specific physical and chemical properties of this compound are not extensively documented in readily available literature. However, based on its structure and the properties of similar compounds, we can infer some of its characteristics.
| Property | Value |
| Molecular Formula | C11H18O4 chemsynthesis.comsigmaaldrich.com |
| Molecular Weight | 214.26 g/mol sigmaaldrich.com |
| InChIKey | FAGUWAFYGLVLTA-QPJJXVBHBX chemsynthesis.com |
| SMILES | CCOC(=O)C(C/C=C/C)C(=O)OCC chemsynthesis.com |
This table is populated with data for this compound where available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+ |
InChI Key |
FAGUWAFYGLVLTA-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)C(C/C=C/C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC=CC)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2 2e 2 Butenyl Malonate
Alkylation Strategies at the α-Position of Diethyl Malonate
The core strategy for synthesizing Diethyl 2-[(2E)-2-butenyl]malonate involves the alkylation of diethyl malonate at its acidic α-carbon. This versatile method allows for the formation of a new carbon-carbon bond, introducing the (2E)-2-butenyl group onto the malonate backbone. fiveable.me
Nucleophilic Substitution of the Malonate Carbanion with (2E)-2-Butenyl Electrophiles
The most common approach relies on the nucleophilic character of the diethyl malonate carbanion, which readily attacks electrophilic (2E)-2-butenyl species in an SN2 reaction. libretexts.orgpressbooks.publibretexts.org This process is a cornerstone of malonic ester synthesis, a powerful technique for constructing more complex molecules. fiveable.melibretexts.orgjove.com
The initial and crucial step in the synthesis is the deprotonation of diethyl malonate to form a resonance-stabilized enolate ion. libretexts.orglibretexts.orgjove.com The α-hydrogens of diethyl malonate are significantly acidic (pKa ≈ 13-16.4) due to the electron-withdrawing effect of the two adjacent ester groups. libretexts.orglibretexts.orgstackexchange.com This acidity allows for the use of a moderately strong base to generate the nucleophilic carbanion. stackexchange.com
Commonly Used Bases and Reaction Conditions:
| Base | Solvent | Temperature | Notes |
| Sodium ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Room temperature to reflux | The most frequently used base to prevent transesterification. libretexts.orgwikipedia.orgquora.com The reaction is often initiated at room temperature and may be heated to drive the reaction to completion. stackexchange.com |
| Sodium hydride (NaH) | Dimethylformamide (DMF) | Reflux | A strong base that can also be employed for this transformation. nih.gov |
| Potassium carbonate (K₂CO₃) | Inert solvents | 110-120 °C | Often used in phase-transfer catalysis conditions. google.com |
The choice of base is critical. Sodium ethoxide in ethanol is the preferred combination because it minimizes the risk of transesterification, a side reaction that can occur with other alkoxide bases. libretexts.orgwikipedia.org The use of a full equivalent of the base ensures that the concentration of the un-deprotonated ester is low, which helps to prevent side reactions like the Claisen condensation. stackexchange.com The formation of the sodium salt of diethyl malonate is often observed as a white precipitate. sciencemadness.org
Once the malonate enolate is formed, it is reacted with an appropriate electrophile to introduce the (2E)-2-butenyl group. The most common electrophiles are (2E)-2-butenyl halides, also known as crotyl halides.
Common (2E)-2-Butenyl Electrophiles:
(2E)-1-Bromo-2-butene (Crotyl bromide): A frequently used reagent for this alkylation. researchgate.net
(2E)-1-Chloro-2-butene (Crotyl chloride): Another viable electrophile. google.com
The reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of the butenyl halide, displacing the halide leaving group. libretexts.orgpressbooks.publibretexts.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.orgpressbooks.pub
Control of Regioselectivity and Stereoselectivity in Butenylation
A significant challenge in the synthesis of this compound is controlling the regioselectivity and stereoselectivity of the butenylation reaction.
Maintaining the (2E) or trans configuration of the double bond in the butenyl group is crucial. The SN2 reaction mechanism inherently proceeds with an inversion of configuration at the reaction center. However, since the reaction occurs at the allylic position and not directly on the double bond, the (2E) stereochemistry of the starting butenyl halide is generally retained in the final product. It is important to start with a stereochemically pure (2E)-2-butenyl halide to ensure the desired stereochemistry in the product.
A common side reaction in the alkylation of diethyl malonate is di-alkylation. After the first alkylation, the resulting mono-substituted product still possesses one acidic α-hydrogen, which can be deprotonated by the base and react with another molecule of the electrophile. pressbooks.pub
Strategies to Minimize Di-alkylation:
| Strategy | Description |
| Control of Stoichiometry | Using a slight excess of diethyl malonate relative to the base and the alkylating agent can favor mono-alkylation. |
| Slow Addition of Electrophile | Adding the (2E)-2-butenyl halide slowly to the reaction mixture containing the pre-formed malonate enolate can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event. |
| Use of Phase-Transfer Catalysis | A process has been developed where a phase-transfer catalyst is added after 50-80% of the diethyl malonate has reacted, which can improve the selectivity for mono-alkylation. google.com |
| Reaction Temperature | Conducting the reaction at lower temperatures can sometimes improve selectivity, although this may also slow down the reaction rate. nih.gov |
By carefully controlling the reaction conditions, it is possible to achieve a high yield of the desired mono-alkylated product, this compound.
Alternative Synthetic Routes to this compound
Beyond classical alkylation methods, several other powerful synthetic strategies can be employed to construct this compound. These routes include building the carbon skeleton through condensation and Michael addition reactions or by forming the ester functionalities on a pre-existing butenylmalonic acid backbone.
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, such as diethyl malonate, with an aldehyde or ketone. amazonaws.com To synthesize this compound, the logical precursor is crotonaldehyde (B89634) ( (2E)-but-2-enal). The reaction is typically catalyzed by a weak base, which deprotonates the diethyl malonate to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. amazonaws.com A subsequent dehydration step yields the α,β-unsaturated product.
The general mechanism involves:
Deprotonation: A base abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of crotonaldehyde.
Protonation: A proton transfer occurs.
Elimination: A molecule of water is eliminated to form the carbon-carbon double bond, resulting in the butenylidene intermediate, diethyl 2-((2E)-but-2-en-1-ylidene)malonate.
Subsequent reduction of the newly formed double bond would be required to yield the final target compound, this compound. However, the initial condensation product itself is a key intermediate. Research has shown that catalysts like immobilized gelatine can efficiently promote Knoevenagel condensations between diethyl malonate and various aldehydes in solvents like DMSO at room temperature. amazonaws.com
Table 1: Representative Catalysts and Conditions for Knoevenagel Condensation
| Catalyst System | Aldehyde | Solvent | Temperature | Key Findings | Reference |
| Immobilized Gelatine | Aliphatic & Aromatic Aldehydes | DMSO | Room Temp. | Catalyst and solvent can be recycled multiple times with high product purity and yield (85-89%). | amazonaws.com |
| Piperidine/Pyridine | Aldehydes/Ketones | Various | Varies | Classical mild bases used for the reaction. | amazonaws.com |
| L-proline, L-histidine | Aldehydes | Various | Varies | Amino acids can serve as effective catalysts. | amazonaws.com |
The Michael addition, or conjugate addition, is a highly effective method for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the addition of a nucleophile (the Michael donor), such as the enolate of diethyl malonate, to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org To form a butenyl derivative, diethyl malonate can be reacted directly with crotonaldehyde.
In this context, the reaction between diethyl malonate and crotonaldehyde can be catalyzed by various bases. The mechanism proceeds in three main steps:
Formation of the diethyl malonate enolate by a base. masterorganicchemistry.com
The enolate attacks the β-carbon of the α,β-unsaturated system of crotonaldehyde. libretexts.org
The resulting enolate is protonated to yield the final adduct. masterorganicchemistry.com
Studies have explored the use of chiral catalysts to achieve asymmetric Michael additions, yielding enantiomerically enriched products. For the reaction of diethyl malonate with crotonaldehyde, alkali metal salts of substituted (S)-prolines and alkali metal alkoxides of (S)-prolinol have been used as catalysts. core.ac.uk These reactions can produce high yields ( >90%) of the adduct, although the enantiomeric excess can vary depending on the catalyst, solvent, and temperature. core.ac.uk
Table 2: Research Findings on Asymmetric Michael Addition of Diethyl Malonate to Crotonaldehyde
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Alkali metal salts of (S)-proline | Various | -20 to 20 | >90 | up to 40 | core.ac.uk |
| Alkali metal alkoxides of (S)-prolinol | Various | -20 to 20 | >90 | up to 40 | core.ac.uk |
| Na salts of chiral 2-amino-2´-hydroxy-1,1´-binaphthyls | Various | -20 to 20 | >90 | up to 40 | core.ac.uk |
This approach directly installs the butenyl group onto the malonate framework, although the immediate product from reaction with crotonaldehyde is an aldehyde-substituted malonate, diethyl 2-(3-oxobutyl)malonate, which would require further reduction and dehydration steps to arrive at the target compound. Alternatively, using a Michael acceptor that already contains the desired C4 chain, such as diethyl ethylidenemalonate, and a suitable organometallic reagent could be another pathway.
An alternative synthetic strategy involves the esterification of a pre-formed malonic acid derivative. In this approach, 2-[(2E)-2-butenyl]malonic acid would serve as the starting material. The synthesis of the target diethyl ester is then achieved through a direct esterification reaction, most commonly the Fischer esterification.
This reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The general reaction is as follows:
HOOC-CH(CH=CHCH₃)-COOH + 2 CH₃CH₂OH ⇌ C₂H₅OOC-CH(CH=CHCH₃)-COOC₂H₅ + 2 H₂O
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of water, the ester is formed. Since the reaction is an equilibrium, it is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.
While this method is straightforward, a potential challenge with substituted malonic acids is their tendency to undergo decarboxylation upon heating. nih.gov Therefore, the esterification conditions must be carefully controlled, often favoring milder temperatures and efficient acid catalysis to ensure the formation of the diethyl ester without significant degradation of the starting material.
Reactivity and Reaction Mechanisms of Diethyl 2 2e 2 Butenyl Malonate
Chemical Transformations at the α-Carbon Center
The singular proton at the α-carbon of Diethyl 2-[(2E)-2-butenyl]malonate is the gateway to its most versatile chemistry. Deprotonation by a suitable base generates a carbanion that is stabilized by delocalization of the negative charge across the adjacent carbonyl groups. This nucleophilic enolate can then react with a range of electrophiles to form new covalent bonds at this central carbon.
Further Alkylation Reactions of this compound
The malonic ester synthesis is a classic method for preparing carboxylic acids. A key feature of this synthesis is the ability to introduce one or two alkyl groups at the α-carbon. lscollege.ac.in Since this compound is already a mono-substituted malonic ester, it possesses one remaining acidic α-hydrogen, making it an ideal substrate for a second alkylation step to yield a disubstituted malonate. libretexts.org
The mechanism involves two primary steps: masterorganicchemistry.comjove.com
Enolate Formation: A base, typically an alkoxide such as sodium ethoxide that matches the ester groups to prevent transesterification, is used to deprotonate the α-carbon. This creates a resonance-stabilized enolate ion. wikipedia.org
Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an alkyl halide (e.g., an alkyl bromide or iodide) in a bimolecular nucleophilic substitution (SN2) reaction. This forms a new carbon-carbon bond, yielding a dialkylated malonic ester. jove.com
This second alkylation can sometimes be more challenging than the first due to increased steric hindrance from the pre-existing butenyl group and the incoming alkyl group. google.com However, the methodology is well-established for creating sterically crowded α-carbons. While specific reaction data for this compound is not extensively documented, the alkylation of analogous mono-substituted malonates provides a clear precedent. For instance, the successful alkylation of 2-allyl diethyl malonate with isobutyl bromide demonstrates the feasibility and typical conditions for such transformations. google.com
Table 1: Representative Alkylation of a Mono-substituted Malonic Ester
The following table illustrates a typical reaction for the second alkylation of a malonic ester, based on an analogous compound.
| Starting Material | Reagents | Product | Yield | Reference |
| Diethyl 2-allylmalonate | 1. Sodium ethoxide in ethanol2. Isobutyl bromide | Diethyl 2-allyl-2-isobutylmalonate | Not specified in abstract | google.com |
Acylation Reactions to Yield β-Keto Esters
The enolate generated from this compound can also undergo acylation when treated with an acylating agent, such as an acid chloride or an anhydride. This reaction, a variation of the Claisen condensation, results in the formation of a β-keto ester (a compound with a ketone on the carbon beta to an ester group).
The mechanism proceeds via nucleophilic acyl substitution:
Enolate Formation: As with alkylation, a base is used to deprotonate the α-carbon to form the nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This forms a tetrahedral intermediate.
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion). The final product is a diethyl 2-acyl-2-[(2E)-2-butenyl]malonate.
This reaction is a powerful tool for synthesizing 1,3-dicarbonyl compounds, which are valuable intermediates in organic synthesis. The resulting β-keto ester can undergo subsequent reactions, such as hydrolysis and decarboxylation, to yield ketones.
Table 2: General Reaction Scheme for Acylation
| Substrate | Acylating Agent | Base | Product Type |
| This compound | R-COCl (Acid Chloride) | Sodium Ethoxide | Diethyl 2-acyl-2-[(2E)-2-butenyl]malonate (A β-keto ester) |
Knoevenagel Condensation with Aldehydes and Ketones
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, typically followed by a dehydration reaction to form an α,β-unsaturated product. google.com The reaction is catalyzed by a weak base. google.com
For a substrate like this compound, which has only one α-hydrogen, the reaction mechanism proceeds through the first stage but cannot complete the typical final dehydration step.
Enolate Formation: A weak base (e.g., piperidine, pyridine) abstracts the single α-proton to form the enolate of this compound. wikipedia.org
Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and creating a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or during workup to yield a β-hydroxy ester derivative.
Unlike traditional Knoevenagel reactions with compounds bearing two α-hydrogens (e.g., diethyl malonate), the reaction with a mono-substituted malonate like this compound stops at the aldol-type addition product. The subsequent elimination of a water molecule to form a conjugated double bond is not possible as there are no remaining protons on the α-carbon to be eliminated.
Table 3: Knoevenagel-type Reaction with a Mono-substituted Malonate
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Mechanistic Note |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Weak amine base (e.g., Piperidine) | β-hydroxy diester | Reaction stops at the addition stage; dehydration does not occur. |
Michael Additions with Activated Olefins
The enolate of this compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds, known as Michael acceptors. This reaction is a versatile method for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds.
The mechanism unfolds in three key steps:
Enolate Formation: A base deprotonates the α-carbon of the malonate to generate the nucleophilic enolate.
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., an enone like methyl vinyl ketone). This 1,4-addition breaks the π-bond of the alkene, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming a new enolate intermediate.
Protonation: The newly formed enolate intermediate is protonated by a proton source (typically from the solvent or added acid during workup) at its α-carbon to yield the final 1,5-dicarbonyl adduct.
This reaction allows for the extension of the carbon skeleton and the introduction of complex functionality, making it a cornerstone of synthetic organic chemistry.
Table 4: General Scheme for Michael Addition
| Michael Donor (from) | Michael Acceptor (Example) | Base | Product |
| This compound | Methyl vinyl ketone | Sodium Ethoxide | Diethyl 2-(3-oxobutyl)-2-[(2E)-2-butenyl]malonate |
Reactivity of the Ester Functional Groups
The two ethyl ester groups in this compound are electrophilic sites that can undergo nucleophilic acyl substitution. The most common reaction of this type is hydrolysis, which can be catalyzed by either acid or base.
Hydrolysis Pathways of this compound (Acidic and Basic Conditions)
Hydrolysis of the ester groups converts the diester into a dicarboxylic acid, specifically 2-[(2E)-2-butenyl]malonic acid. This resulting substituted malonic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a mono-carboxylic acid. libretexts.org
Basic Hydrolysis (Saponification)
Under basic conditions, hydrolysis is initiated by the attack of a hydroxide ion on the carbonyl carbon of the ester. The mechanism is as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the ester carbonyls, forming a tetrahedral intermediate.
Leaving Group Elimination: The intermediate collapses, and the ethoxide ion (⁻OEt) is eliminated.
Acid-Base Reaction: The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol (B145695). This step is irreversible and drives the reaction to completion.
Protonation: A final acidification step (e.g., adding HCl) is required to protonate the carboxylate salt and the enolate of the second ester (if excess base was used) to yield the dicarboxylic acid.
Acidic Hydrolysis
Under acidic conditions, the reaction is reversible and driven to completion by using a large excess of water.
Protonation: An acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of an ester group, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy oxygens, turning it into a good leaving group (ethanol).
Leaving Group Elimination: The intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group, now as part of a carboxylic acid.
In both pathways, the initial product is the substituted malonic acid. Upon heating, this intermediate readily loses carbon dioxide through a cyclic transition state to give the final product, (4E)-hex-4-enoic acid.
Decarboxylation Reactions Leading to Substituted Acetic Acids
One of the most significant reactions of malonic acid derivatives is decarboxylation, which is a key step in the malonic ester synthesis for producing substituted acetic acids. wikipedia.orguobabylon.edu.iq Following the hydrolysis of this compound to (2E)-2-butenylmalonic acid, heating the resulting dicarboxylic acid leads to the loss of one of the carboxyl groups as carbon dioxide (CO₂). patsnap.comucalgary.ca
The mechanism of decarboxylation for β-keto acids and malonic acids is well-established. It proceeds through a cyclic, six-membered transition state. youtube.com
Intramolecular Hydrogen Bond: The dicarboxylic acid forms an internal hydrogen bond, creating a six-membered ring structure.
Cyclic Transition State: Upon heating, electrons from the oxygen-hydrogen bond move to form a C=O double bond, the C-C bond between the two carboxyl groups breaks with its electrons forming a C=C double bond, and the pi electrons from the other carbonyl group abstract the hydrogen.
Formation of Enol and CO₂: This concerted process releases a molecule of carbon dioxide and forms an enol intermediate.
Tautomerization: The enol rapidly tautomerizes to the more stable keto form, which in this case is the final substituted acetic acid product, (4E)-hex-4-enoic acid. masterorganicchemistry.com
Transesterification Processes Involving this compound
Transesterification is a process where the ethyl groups of the diester are exchanged with other alkyl groups from a different alcohol in the presence of an acid or base catalyst. wikipedia.org This reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is typically used in large excess, or the lower-boiling alcohol product (in this case, ethanol) is removed by distillation as it is formed.
Catalysts for transesterification can vary. Common choices include:
Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid.
Base Catalysts: Sodium alkoxides, where the alkoxide matches the alcohol being used as the solvent to prevent unwanted side reactions. wikipedia.org
Organometallic Catalysts: Compounds like orthotitanic acid esters have been shown to be effective for the continuous transesterification of malonic diesters.
For this compound, reacting it with, for example, methanol in the presence of a catalyst would yield Dimethyl 2-[(2E)-2-butenyl]malonate and ethanol. The choice of esters is important to prevent scrambling by transesterification when a base like sodium ethoxide is used for other reactions, such as alkylation. wikipedia.org It has also been noted that trifluoroacetic acid can be used for the cleavage of ethyl esters via a transesterification mechanism, where the formation of volatile ethyl trifluoroacetate drives the reaction. beilstein-journals.orgbeilstein-journals.org
Transformations Involving the (2E)-2-Butenyl Olefinic Moiety
The carbon-carbon double bond in the (2E)-2-butenyl side chain is susceptible to a variety of addition reactions typical of alkenes.
Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)
The olefinic moiety of this compound can undergo electrophilic addition. In these reactions, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, leading to anti-addition. This would convert this compound into Diethyl 2-(2,3-dihalobutyl)malonate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the more stable secondary carbocation. The halide ion then attacks this carbocation. For the (2E)-2-butenyl group, addition of HBr would yield Diethyl 2-(3-bromobutyl)malonate as the major product.
The presence of the electron-withdrawing diester group can influence the reactivity of the double bond, though its effect is diminished due to the separation by a methylene (B1212753) group. uomustansiriyah.edu.iq
Cyclization Reactions Utilizing the Alkene
The alkene functional group in this compound serves as a key reactive site for intramolecular cyclization reactions, enabling the construction of various carbocyclic ring systems. These reactions are typically initiated by the generation of a reactive intermediate at the α-position of the malonate, which then attacks the double bond of the butenyl group. The regioselectivity and stereoselectivity of these cyclizations are influenced by the reaction mechanism, the nature of the catalyst or initiator, and the substitution pattern of the substrate.
One of the most effective methods for the cyclization of unsaturated malonate esters is through manganese(III)-based oxidative free-radical pathways. This approach has been widely applied in the synthesis of complex cyclic molecules. brandeis.edumdpi.com
The generally accepted mechanism for this transformation begins with the reaction of the malonate with manganese(III) acetate, which acts as a one-electron oxidant. nih.gov This generates a manganese(III)-enolate complex. Subsequent electron transfer from the enolate to the metal center results in the formation of a malonate radical and a Mn(II) species. This carbon-centered radical then undergoes an intramolecular addition to the alkene. For this compound, this would typically proceed via a 5-exo-trig cyclization, which is kinetically favored, to form a five-membered cyclopentyl ring. This cyclization generates a new alkyl radical, which is then oxidized by another equivalent of Mn(III) or a co-oxidant like copper(II) acetate to a carbocation. brandeis.edu The final product is then formed through elimination of a proton, often leading to an unsaturated cyclic product.
The efficiency and outcome of these radical cyclizations are dependent on several factors, including the solvent and the presence of co-oxidants. Acetic acid is a commonly used solvent for these reactions. scripps.edu
While specific research on this compound is limited, extensive studies on analogous unsaturated β-dicarbonyl compounds provide insight into the expected reactivity. The following table summarizes typical conditions and outcomes for manganese(III)-mediated cyclizations of similar substrates.
| Substrate Analogue | Oxidant System | Solvent | Temperature | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Unsaturated β-keto ester | Mn(OAc)₃·2H₂O, Cu(OAc)₂·H₂O | AcOH | Reflux | Cyclopentene derivative | 64-71 | brandeis.edu |
| Unsaturated malonate diester | Mn(OAc)₃·2H₂O | AcOH | Not specified | Cyclized product | Moderate | brandeis.edu |
Other radical-based methods could also foreseeably be applied to induce the cyclization of this compound. For instance, reactions initiated by thiyl radicals have been shown to be effective for the cyclization of related diallylmalonate systems. These reactions typically involve the addition of a thiyl radical to one of the double bonds, followed by intramolecular cyclization onto the second double bond.
It is important to note that transition metal-catalyzed reactions, such as the intramolecular Heck reaction, are generally not directly applicable to this compound in its ground state. Such reactions typically require the presence of a halide or triflate group on the unsaturated chain to facilitate the initial oxidative addition step to the metal catalyst.
Catalytic Applications and Stereoselective Transformations
Transition-Metal-Catalyzed Reactions of Diethyl 2-[(2E)-2-Butenyl]malonate
Transition metals, particularly palladium, play a central role in activating the allylic functionality of this compound, enabling a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern synthetic chemistry. wikipedia.org This reaction involves the reaction of a nucleophile with a substrate bearing a leaving group in an allylic position, catalyzed by a palladium complex. wikipedia.org The process begins with the coordination of the palladium(0) catalyst to the alkene of the allylic system, followed by oxidative addition to form a η³-π-allylpalladium(II) complex. wikipedia.orgorganic-chemistry.org Subsequently, the nucleophile attacks this complex, typically at one of the allylic termini, to form the product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. wikipedia.org
A significant advancement in palladium-catalyzed allylic alkylation is the development of enantioselective variants, which allow for the synthesis of chiral molecules with high enantiomeric excess (ee). wikipedia.org This is achieved through the use of chiral ligands that coordinate to the palladium center and create a chiral environment, influencing the stereochemical outcome of the nucleophilic attack. wikipedia.orgnih.gov
The design of effective chiral ligands has been a major focus of research. A wide array of ligand families has been developed, with phosphine (B1218219) ligands being particularly prominent. wikipedia.org For instance, the Trost ligands, a class of C2-symmetric phosphine ligands, have proven to be highly effective in a multitude of asymmetric allylic alkylation (AAA) reactions. uwindsor.ca Other successful ligand classes include phosphinooxazolines (PHOX) and various phosphoramidites. nih.govcaltech.edu The choice of ligand is critical as it can influence not only the enantioselectivity but also the reactivity and regioselectivity of the reaction. nih.govnih.gov
The table below summarizes the performance of various ligand types in the palladium-catalyzed asymmetric allylic alkylation of a model substrate, rac-1,3-diphenylallyl acetate, with dimethyl malonate. nih.gov
Table 1: Performance of Selected Ligand Families in Enantioselective Allylic Alkylation
| Ligand Type | Representative Ligand | % ee (enantiomeric excess) |
|---|---|---|
| TADDOL-based phosphoramidite | L1 | High |
| P*-chiral diazophospholidine-based | L3-L6 | Variable |
| Binaphthol-based phosphate | L20, L21 | Up to 99% |
| Trost Ligand | (R,R)-L22 | High |
Data sourced from representative examples and may vary based on specific substrates and reaction conditions. nih.gov
These enantioselective methods have been applied to the synthesis of complex molecules, including natural products and pharmaceutically active compounds. nih.govuwindsor.ca
In unsymmetrically substituted allylic systems like this compound, the issue of regioselectivity arises, as the nucleophile can attack either of the two termini of the π-allyl intermediate. The outcome of this regioselectivity is influenced by a complex interplay of factors including the nature of the ligand, the solvent, the nucleophile, and the specific substituents on the allyl fragment. nih.gov
Generally, in palladium-catalyzed allylic alkylations, "soft" nucleophiles, such as malonates, tend to attack the less sterically hindered carbon of the π-allyl complex. organic-chemistry.org However, this generalization can be overridden by electronic effects or the specific design of the ligand. gu.se For instance, the use of ligands with different electronic properties or steric demands can direct the nucleophile to either the linear or the branched position. nih.govgu.se While the reaction of 2-substituted allylic substrates often presents challenges, specific catalyst systems have been developed to control the regioselectivity, favoring one isomer over the other. nih.gov Research has shown that even with a substrate containing a 2-methyl substituent, regioselectivity can be achieved, although it may require careful optimization of the catalyst and reaction conditions. nih.gov
While palladium dominates the field of allylic alkylation, other transition metals are also utilized for stereoselective transformations of malonates and related compounds. Organoiron complexes, for example, have emerged as valuable tools in asymmetric and stereoselective reactions. nih.gov These complexes are often used in stoichiometric or catalytic amounts to influence the stereochemical outcome of reactions.
For instance, chiral organoiron complexes can serve as chiral auxiliaries. An α,β-unsaturated acyl ligand bound to a chiral iron auxiliary, such as [(η⁵-C₅H₅)Fe(CO)(PPh₃)], can undergo stereoselective reactions. nih.gov Furthermore, iron carbonyl complexes like Fe(CO)₅, Fe₂(CO)₉, and Fe₃(CO)₁₂ are precursors to various organoiron reagents that can mediate stereospecific transformations. nih.gov In the context of allylic alkylation, iron-catalyzed reactions have been explored. For example, the reaction of optically active allylic carbonates with sodium dimethyl malonate has been examined using Bu₄N[Fe(CO)₃NO] as a catalyst, demonstrating the potential of iron in mediating such transformations. nih.gov The development of iron-based catalysts is of significant interest due to iron's abundance and lower cost compared to precious metals like palladium. youtube.com
Palladium-Catalyzed Allylic Alkylation Reactions
Organocatalytic Approaches in Asymmetric Synthesis
In addition to metal-catalyzed reactions, organocatalysis has surfaced as a powerful strategy for the asymmetric synthesis of chiral molecules. This approach utilizes small organic molecules as catalysts, avoiding the use of metals.
The conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. When applied to α,β-unsaturated malonate derivatives, this reaction can generate chiral products of significant synthetic value. Organocatalysis has been successfully employed to render these conjugate additions enantioselective. nih.gov
Bifunctional catalysts, such as tertiary amine-thioureas, have been shown to be effective in catalyzing the enantioselective Michael addition of malonates to enones. acs.orgnih.gov These catalysts activate both the nucleophile (malonate) and the electrophile (enone) simultaneously, leading to high levels of enantioselectivity. In some challenging cases, such as additions to sterically hindered β,β-disubstituted enones, the application of high pressure (8–10 kbar) has been found to be necessary to achieve high yields and enantiomeric excesses up to 95%. acs.orgnih.gov
Enzymes are also employed as catalysts in these transformations. For example, 4-oxalocrotonate tautomerase has been used to catalyze the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes, achieving high conversions and enantioselectivities. rsc.org
The table below provides illustrative examples of organocatalyzed enantioselective conjugate additions.
Table 2: Examples of Organocatalytic Enantioselective Conjugate Additions
| Electrophile | Nucleophile | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Acyclic α,β-unsaturated enones | Malonates | Amine-thiourea | High | nih.gov |
| β,β-disubstituted β-trifluoromethyl enones | Malonates | Bifunctional tertiary amine-thioureas | Up to 95% | acs.orgnih.gov |
| α,β-unsaturated aldehydes | Malonates | 4-oxalocrotonate tautomerase | High | rsc.org |
These organocatalytic methods provide a valuable complement to transition-metal catalysis for the asymmetric functionalization of malonate derivatives.
Role of Organocatalysts in Enhancing Reaction Efficiency
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a sustainable and often complementary alternative to metal-based catalysts. In the context of reactions involving diethyl malonate and its derivatives, organocatalysts play a pivotal role in enhancing reaction efficiency and controlling stereochemical outcomes. While specific studies focusing exclusively on this compound are not extensively documented, the principles of organocatalysis observed in analogous systems, such as the Michael addition of diethyl malonate to nitro-olefins, provide significant insights.
Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, are particularly effective. These catalysts possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., tertiary amine) moiety. The basic site activates the malonate by deprotonation, forming a nucleophilic enolate, while the acidic site activates the electrophile through hydrogen bonding, thereby lowering the activation energy of the reaction and facilitating a highly organized transition state. This dual activation model is critical for achieving high yields and stereoselectivities.
For instance, in the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene, a tertiary amine thiourea organocatalyst has been shown to effectively catalyze the reaction with carbon-carbon bond formation being the rate-determining step. nih.gov The use of bispidine-based organocatalysts has also been explored for the Michael addition of diethyl malonate to β-nitrostyrene, demonstrating the preservation of catalytic activity over multiple cycles. semanticscholar.orgmdpi.com These examples highlight the potential of organocatalysts to enhance the efficiency of reactions involving the diethyl malonate scaffold. The application of these catalyst systems to this compound would be a logical extension, promising efficient and selective transformations.
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of stereochemically defined molecules from prochiral precursors like this compound is a central theme in modern organic chemistry. The presence of a double bond and an acidic α-proton in the molecule offers multiple handles for introducing stereocenters with high fidelity. Diastereoselective and enantioselective strategies are employed to control the relative and absolute configuration of the newly formed stereocenters.
Chiral Auxiliary-Based Methods
One of the classical yet highly reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical course of a subsequent reaction, and is then removed. This approach allows for the formation of a desired stereoisomer with high diastereoselectivity.
Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and menthol (B31143) derivatives. sigmaaldrich.comusm.edu In a typical application, the malonate ester can be derivatized with a chiral auxiliary. For instance, one of the ester groups of the malonate could be replaced by a chiral alcohol to form a chiral ester. This chiral center can then influence the facial selectivity of an incoming electrophile or a catalytic process.
While specific examples detailing the use of chiral auxiliaries directly with this compound are scarce in the literature, the general principle is well-established. For example, oxazolidinone auxiliaries have been successfully used in diastereoselective Michael additions and alkylations of related dicarbonyl compounds. sigmaaldrich.com The auxiliary forces the substrate to adopt a specific conformation, sterically blocking one face of the molecule and allowing the reaction to proceed selectively on the other. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse, making the process economically viable.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Aldol reactions, Alkylations, Michael additions | Rigid bicyclic system provides excellent stereocontrol. |
| Pseudoephedrine | Alkylations | Forms a stable chelate with metal ions, directing alkylation. |
| Menthol Derivatives | Asymmetric synthesis | Readily available and inexpensive chiral pool starting material. |
This table presents general applications and may not directly reflect studies on this compound.
Phase-Transfer Catalysis for Chiral Malonate Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. In the context of chiral malonate synthesis, asymmetric phase-transfer catalysis has emerged as a highly effective strategy for achieving enantioselectivity. nih.gov
This method typically involves the use of a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or other chiral scaffolds. The catalyst facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. The chiral environment provided by the catalyst's cation-anion pair in the organic phase dictates the stereochemical outcome of the reaction.
An efficient synthesis of chiral malonates has been demonstrated through the enantioselective α-alkylation of certain malonates using a chiral phase-transfer catalyst, achieving high chemical yields and excellent enantioselectivities (up to 98% ee). nih.gov While this specific study did not use this compound, the methodology is highly relevant. The alkylation of the malonate substrate under phase-transfer conditions with a suitable electrophile in the presence of a chiral catalyst would be a promising route to enantioenriched products derived from this compound.
The versatility of phase-transfer catalysis allows for a broad substrate scope and operational simplicity, making it an attractive method for industrial applications. The development of novel chiral phase-transfer catalysts continues to expand the scope and efficiency of this powerful synthetic tool. nih.gov
Table 2: Research Findings in Asymmetric Phase-Transfer Catalysis of Malonates
| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonates | α-methyl-α-alkylmalonates | up to 98% | nih.gov |
| Cinchona alkaloid-derived quaternary ammonium salts | Benzyl-substituted malonic esters | Enantioenriched malonic half esters | Variable | usm.edu |
This table is based on studies of analogous malonate compounds, as direct PTC studies on this compound were not found.
Derivatization and Structural Modifications of Diethyl 2 2e 2 Butenyl Malonate
Introduction of Additional Functionality at the Malonate Backbone
The presence of a reactive methylene (B1212753) group flanked by two electron-withdrawing ester moieties makes the α-carbon of diethyl 2-[(2E)-2-butenyl]malonate a prime target for the introduction of additional substituents. This allows for the straightforward synthesis of more complex di- and trisubstituted malonate derivatives.
The acidic proton at the α-position of this compound can be readily abstracted by a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and arylation reactions.
Alkylation: The reaction of the enolate of this compound with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) in an SN2 reaction leads to the formation of α-alkylated derivatives. The choice of the alkylating agent allows for the introduction of a wide range of alkyl groups at this position. The general scheme for this reaction is as follows:
Step 1: Enolate Formation: this compound is treated with a base (e.g., NaOEt) to form the corresponding enolate.
Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming a new carbon-carbon bond.
This process can, in principle, be repeated if a second α-hydrogen is present, leading to trisubstituted malonates. However, the introduction of the first substituent can sterically hinder the approach for a second alkylation.
Arylation: In addition to alkylation, the malonate backbone can be functionalized with aryl groups through transition metal-catalyzed cross-coupling reactions. Copper- and palladium-catalyzed methods have been developed for the arylation of diethyl malonate. organic-chemistry.orgnih.gov These reactions typically involve the coupling of the malonate enolate with an aryl halide. For instance, a copper-catalyzed arylation might proceed using copper(I) iodide as a catalyst in the presence of a suitable ligand and base. organic-chemistry.org Similarly, palladium-catalyzed arylations, often employing sterically hindered phosphine (B1218219) ligands, are effective for coupling aryl bromides and chlorides with malonate nucleophiles. nih.gov
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | Diethyl 2-alkyl-2-[(2E)-2-butenyl]malonate |
| Arylation (Cu-catalyzed) | Aryl iodide, CuI, Ligand (e.g., 2-phenylphenol), Base (e.g., Cs₂CO₃) | Diethyl 2-aryl-2-[(2E)-2-butenyl]malonate |
| Arylation (Pd-catalyzed) | Aryl halide, Pd catalyst, Ligand (e.g., P(t-Bu)₃), Base | Diethyl 2-aryl-2-[(2E)-2-butenyl]malonate |
The nucleophilic character of the enolate derived from this compound allows for its reaction with a variety of electrophiles beyond simple alkyl or aryl halides. When multi-functionalized reagents are employed, complex adducts can be synthesized in a single step.
One important class of reactions is the Michael addition, where the malonate enolate adds to an α,β-unsaturated carbonyl compound. This 1,4-conjugate addition is a powerful tool for carbon-carbon bond formation and the construction of more elaborate molecular frameworks. The resulting product from a Michael addition would contain both the butenylmalonate moiety and a new side chain derived from the Michael acceptor.
Furthermore, the enolate can react with other electrophiles such as epoxides, leading to ring-opening and the formation of γ-hydroxy malonate derivatives. Reactions with aldehydes and ketones can also occur, though these are often more complex and can be reversible. The use of multi-functionalized reagents in these reactions can lead to tandem or cascade reaction sequences, providing rapid access to complex molecular structures.
| Electrophile Type | Reaction Type | Product Feature |
| α,β-Unsaturated Carbonyl | Michael Addition | 1,5-Dicarbonyl compound |
| Epoxide | Ring-opening | γ-Hydroxy malonate derivative |
| Dihalide | Double Alkylation | Cyclic or spirocyclic compound |
Chemical Modifications of the (2E)-2-Butenyl Side Chain
The (2E)-2-butenyl side chain offers a second site for chemical modification, independent of the malonate backbone. The double bond can undergo various transformations, including isomerization and functionalization through cross-coupling reactions.
The geometry of the double bond in the (2E)-2-butenyl side chain is a key stereochemical feature. While the "E" isomer is typically the more thermodynamically stable, under certain conditions, isomerization to the "Z" isomer can be induced. This can be achieved through photochemical methods or by using specific transition metal catalysts. The ability to control the olefin geometry is crucial as the stereochemistry of the double bond can have a significant impact on the biological activity and physical properties of the molecule and its derivatives.
Studies on related allylic systems have shown that the choice of catalyst and reaction conditions can influence the E/Z selectivity of isomerization reactions. organic-chemistry.org For example, certain gold(I) catalysts have been shown to be effective in stereoselective cyclization reactions of allylic diols, where the geometry of the starting olefin dictates the stereochemistry of the product. organic-chemistry.org
The carbon-carbon double bond of the (2E)-2-butenyl side chain can be functionalized using various transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new substituents directly onto the alkene, further increasing the molecular complexity.
Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the arylation or vinylation of the butenyl side chain. nih.gov In this reaction, a new carbon-carbon bond is formed at one of the sp²-hybridized carbons of the double bond. The regioselectivity of the addition (i.e., which carbon of the double bond the new group attaches to) can be influenced by the steric and electronic properties of the substrate and the catalyst system.
Suzuki Coupling: The Suzuki coupling, another palladium-catalyzed reaction, involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. wikipedia.org While typically used to couple two sp² centers, variations of the Suzuki reaction can be employed to functionalize alkenes. For instance, if the butenyl side chain were to be first converted to a vinyl halide or a vinyl boronate, it could then participate in a Suzuki coupling to introduce a wide variety of aryl, heteroaryl, or vinyl substituents.
| Reaction Type | Coupling Partner | Potential Product |
| Heck Reaction | Aryl or vinyl halide | Diethyl 2-[(2E)-2-butenyl-x-aryl/vinyl]malonate |
| Suzuki Coupling (via vinyl boronate) | Aryl or vinyl halide | Diethyl 2-[(2E)-2-butenyl-x-aryl/vinyl]malonate |
Cyclization Reactions and Synthesis of Cyclic Derivatives
The presence of both a malonate moiety and an olefinic side chain in this compound makes it a suitable precursor for the synthesis of various cyclic derivatives. Cyclization can be achieved through several strategies, including intramolecular reactions and ring-closing metathesis.
A common strategy involves first introducing a second unsaturated group at the α-position of the malonate. For example, allylation of this compound would yield diethyl 2-allyl-2-[(2E)-2-butenyl]malonate. This diene could then undergo ring-closing metathesis (RCM) using a Grubbs-type ruthenium catalyst to form a five- or six-membered carbocycle, depending on the nature of the introduced alkenyl group. pitt.eduwikipedia.org RCM is a powerful and versatile method for the synthesis of cyclic compounds and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org
Alternatively, intramolecular cyclization can be achieved through reactions that involve both the malonate enolate and the butenyl side chain. For instance, under certain conditions, the enolate could potentially add to the double bond in an intramolecular fashion, although this is generally less common for unactivated alkenes. More typically, the butenyl side chain would first be functionalized to introduce an electrophilic center that can then be attacked by the malonate enolate.
Furthermore, this compound can be used as a building block in cyclocondensation reactions with dinucleophiles to form heterocyclic systems. nih.gov The specific type of cyclic derivative formed will depend on the nature of the cyclization strategy and any additional functional groups present in the molecule.
| Cyclization Strategy | Key Intermediate/Reaction | Cyclic Product |
| Ring-Closing Metathesis (RCM) | Diethyl 2-alkenyl-2-[(2E)-2-butenyl]malonate | Substituted cyclopentene or cyclohexene |
| Intramolecular Alkylation | Diethyl 2-[(2E)-2-butenyl]-2-(haloalkyl)malonate | Carbocycle |
| Cyclocondensation | Reaction with a dinucleophile | Heterocycle |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are fundamental processes in organic synthesis for the construction of cyclic molecules. In the case of this compound, the presence of the nucleophilic α-carbon of the malonate and the electrophilic character of the butenyl chain (particularly after activation) provides the necessary components for ring formation.
One plausible pathway for intramolecular cyclization involves a metal-catalyzed reaction, such as a palladium-catalyzed intramolecular allylic alkylation, often referred to as the Tsuji-Trost reaction. In this type of reaction, a palladium(0) catalyst would coordinate to the double bond of the butenyl group, leading to the formation of a π-allylpalladium complex. This complexation would render the terminal carbon of the butenyl chain susceptible to nucleophilic attack by the enolate of the diethyl malonate, which can be generated in situ with a suitable base. This would result in the formation of a five-membered ring, specifically a substituted cyclopentane derivative.
Another potential avenue for intramolecular cyclization is through radical-mediated pathways. The generation of a radical at a suitable position could initiate a cyclization event onto the double bond of the butenyl group. The regioselectivity of such a cyclization would be governed by Baldwin's rules, favoring the formation of a five-membered ring.
Formation of Fused or Bridged Ring Systems
The synthesis of more complex molecular architectures, such as fused or bridged ring systems, from this compound would likely require a multi-step synthetic sequence.
Formation of Fused Ring Systems:
To construct a fused ring system, this compound could first be elaborated to contain a second ring or a precursor to a second ring. For instance, the ester functionalities could be modified, or further substitutions could be made at the α-carbon of the malonate. Following this initial modification, an intramolecular reaction could be employed to close the second ring, leading to a fused bicyclic system. For example, if the butenyl side chain were to be functionalized with a dienophile, an intramolecular Diels-Alder reaction could potentially be used to form a six-membered ring fused to another ring system derived from the malonate portion of the molecule.
Formation of Bridged Ring Systems:
The construction of bridged ring systems represents a significant synthetic challenge. Starting from this compound, one hypothetical strategy could involve the introduction of a tether that connects the butenyl chain to another part of the molecule. An intramolecular reaction, such as a ring-closing metathesis (RCM) or a Diels-Alder reaction, could then be employed to form the bridged structure. The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of bridged bicyclic systems nih.gov. While no specific examples with this compound have been documented, a substrate derived from it, containing both a diene and a dienophile connected by a suitable tether, could undergo such a cyclization.
The following table outlines hypothetical products from the derivatization of this compound, based on established synthetic methodologies for similar compounds.
| Starting Material | Reaction Type | Potential Product | Ring System |
| This compound | Palladium-Catalyzed Intramolecular Allylic Alkylation | Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | Monocyclic |
| This compound Derivative | Intramolecular Diels-Alder | Substituted bicyclo[4.3.0]nonene derivative | Fused |
| This compound Derivative | Intramolecular Diels-Alder | Substituted bicyclo[2.2.1]heptene derivative | Bridged |
It is important to reiterate that while the chemical principles outlined above are well-established, their specific application to this compound for the synthesis of fused and bridged ring systems has not been reported in the scientific literature reviewed. Further experimental investigation would be required to validate these potential synthetic pathways.
Utility in Complex Organic Molecule Synthesis
Precursor in Natural Product Synthesis
The synthesis of natural products, often characterized by their complex and diverse structures, frequently relies on the strategic use of versatile building blocks. Diethyl malonate and its derivatives, including Diethyl 2-[(2E)-2-butenyl]malonate, play a important role in this endeavor.
Building Block for Carbon Skeletons of Natural Products
The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the elongation of carbon chains. nih.govlibretexts.org In this context, this compound can serve as a nucleophile after deprotonation of the acidic α-hydrogen. This allows for the introduction of the 2-butenyl group and another alkyl group, leading to the formation of a substituted acetic acid after hydrolysis and decarboxylation. nih.gov This strategy is fundamental in constructing the carbon backbone of various natural products.
The general applicability of malonic esters in building carbon skeletons is well-documented. For instance, the synthesis of complex polycyclic terpenoids often involves the assembly of intricate carbon frameworks where malonate-derived building blocks can be strategically employed. escholarship.org
Synthesis of Biologically Relevant Heterocyclic Scaffolds (e.g., Pyrroles, where diethyl malonate or its derivatives are used)
Pyrrole-containing natural products represent a large and structurally diverse class of compounds with significant biological activities. wikipedia.orgresearchgate.net Diethyl malonate and its derivatives are instrumental in the synthesis of these important heterocyclic scaffolds. wikipedia.org For example, diethyl aminomalonate (DEAM), which can be synthesized from diethyl malonate, is a key precursor in the synthesis of variously substituted ethyl pyrrole-2-carboxylates, which are of interest for porphyrin synthesis. wikipedia.org The reaction of DEAM with 3-substituted 2,4-diketones in boiling acetic acid provides a high-yield route to these pyrrole (B145914) derivatives. wikipedia.org
Furthermore, the general reactivity of malonates allows for their use in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. researchgate.net While specific examples detailing the use of this compound in pyrrole synthesis are not extensively documented in readily available literature, the established reactivity of diethyl malonate derivatives strongly suggests its potential in constructing butenyl-substituted pyrrole and other heterocyclic systems, which could be valuable intermediates in the synthesis of specific natural products.
Synthetic Routes to Complex Terpenoid Analogs
Terpenoids are a vast class of natural products with diverse structures and biological functions. nih.gov The synthesis of complex terpenoid analogs often requires the use of versatile building blocks to construct their intricate carbon skeletons. While direct evidence for the application of this compound in the synthesis of complex terpenoid analogs is not explicitly detailed in the available search results, the principles of malonic ester synthesis suggest its potential utility. The butenyl group in this compound can be a valuable synthon for introducing a four-carbon unit, which is a common motif in many terpenoid structures.
The general strategy for terpenoid synthesis often involves the iterative addition of five-carbon isoprene (B109036) units. nih.gov However, the use of other building blocks, such as malonate derivatives, can provide alternative and efficient routes to complex terpenoid backbones. For instance, the alkylation of diethyl malonate is a key step in the synthesis of various organic molecules, and this methodology can be applied to the construction of terpenoid precursors. wikipedia.org
Intermediate in the Synthesis of Fine Chemicals
Beyond natural product synthesis, this compound and its parent compound, diethyl malonate, are valuable intermediates in the production of a wide range of fine chemicals, including agrochemicals and advanced materials.
Applications in Agrochemical Precursor Synthesis
Diethyl malonate and its derivatives are widely used in the synthesis of pesticides. wikipedia.org For example, several herbicides are produced from diethylmalonate, including sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine. wikipedia.org The reactivity of the malonate group allows for the introduction of various substituents necessary for the biological activity of these agrochemicals.
Role in the Preparation of Intermediates for Advanced Materials
The unique reactivity of malonate esters also extends to the synthesis of intermediates for advanced materials. For example, substituted diethyl malonates have been synthesized as intermediates for light stabilizers. researchgate.net The ability to introduce various functional groups through the malonate core allows for the tailoring of molecular properties for specific material applications.
While the direct application of this compound in advanced materials is not extensively documented, the presence of the polymerizable butenyl group suggests its potential use as a monomer or cross-linking agent in polymer synthesis. The study of the adsorption behavior of diethyl malonate on carbon nanotubes indicates the potential for malonate derivatives to interact with and modify the properties of nanomaterials. libretexts.org
Versatility in the Synthesis of Acyclic and Cyclic Compounds
The chemical structure of this compound, featuring both a reactive malonic ester core and an allylic butenyl substituent, renders it a highly versatile building block in organic synthesis. This versatility is demonstrated in its capacity to serve as a precursor for a diverse array of both acyclic and cyclic molecules through a variety of synthetic transformations. The interplay between the nucleophilic character of the malonate carbanion and the electrophilic nature of the butenyl group, particularly under palladium catalysis, allows for the strategic construction of complex carbon skeletons.
The malonic ester component provides a classic platform for the synthesis of substituted acetic acids and their derivatives. pearson.comyoutube.com The acidic proton at the alpha-position can be readily removed by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. pearson.comfiveable.me Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester afford the corresponding carboxylic acid. scispace.com
Furthermore, the butenyl group introduces the potential for a range of addition and transition-metal-catalyzed reactions. The double bond can participate in reactions such as Michael additions and can be a handle for cyclization reactions. researchgate.netnih.gov Palladium-catalyzed reactions, in particular, are powerful tools for exploiting the reactivity of the allylic system. researchgate.netvanderbilt.edu
Synthesis of Acyclic Compounds
The application of this compound in the synthesis of acyclic compounds primarily revolves around the alkylation of the malonate carbanion and transformations of the butenyl side chain.
One of the most fundamental transformations is the malonic ester synthesis , which allows for the introduction of an additional alkyl or aryl group at the alpha-position of the malonate. scispace.com This is followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. scispace.com For instance, deprotonation with a suitable base like sodium ethoxide, followed by reaction with an alkyl halide, introduces a new substituent. Subsequent acidic workup and heating lead to the formation of a disubstituted acetic acid.
The butenyl moiety can also be functionalized to create more complex acyclic structures. For example, hydroboration-oxidation of the double bond would yield a terminal alcohol, while ozonolysis would cleave the double bond to produce an aldehyde. These transformations introduce new functional groups that can be further elaborated.
A key reaction for modifying the butenyl group is the Tsuji-Trost reaction , a palladium-catalyzed allylic alkylation. researchgate.netpsu.edu In this reaction, a palladium(0) catalyst coordinates to the double bond of the butenyl group, leading to the formation of a π-allylpalladium complex. researchgate.netpsu.edu This complex can then be attacked by a wide range of nucleophiles. researchgate.netpsu.edu This allows for the substitution of the allylic position, leading to a variety of functionalized acyclic products.
| Reaction Type | Reagents | Product Type | Plausible Product from this compound |
| Malonic Ester Synthesis | 1. NaOEt, EtOH2. R-X3. H₃O⁺, Δ | Substituted Acetic Acid | 2-((2E)-2-Butenyl)-3-methylbutanoic acid (where R-X is 2-bromopropane) |
| Michael Addition | Nu⁻ (e.g., R₂CuLi) | 1,5-Dicarbonyl Compound | Diethyl 2-(3-alkyl-2-butenyl)malonate |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Dihydroxy Ester | Diethyl 2-(3,4-dihydroxybutyl)malonate |
| Ozonolysis | 1. O₃2. DMS | Aldehydic Ester | Diethyl 2-(2-formylethyl)malonate |
| Tsuji-Trost Reaction | Nu⁻, Pd(PPh₃)₄ | Allylic Alkylated Product | Diethyl 2-[(2E)-4-nucleophil-2-butenyl]malonate |
Synthesis of Cyclic Compounds
The presence of both a nucleophilic center (the malonate enolate) and an electrophilic site (the butenyl group, especially when activated) within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions . These reactions are powerful methods for the construction of five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.
Intramolecular Alkylation: Upon formation of the malonate enolate, an intramolecular SN2' reaction can occur where the enolate attacks the terminal carbon of the butenyl double bond, displacing a leaving group at the allylic position (if one is present or can be generated in situ). This would lead to the formation of a five-membered carbocycle.
Palladium-Catalyzed Intramolecular Allylic Alkylation: A more controlled and widely applicable method for cyclization is the intramolecular Tsuji-Trost reaction. researchgate.netpsu.edu Treatment of this compound with a palladium(0) catalyst generates a π-allylpalladium intermediate. The malonate enolate, acting as an internal nucleophile, can then attack the π-allyl complex to form a five-membered ring. The stereochemistry of the newly formed chiral centers can often be controlled by the use of chiral ligands on the palladium catalyst.
Ring-Closing Metathesis (RCM): If an additional double bond is introduced into the molecule, for example, by alkylating the malonate with an allyl halide, the resulting diene can undergo ring-closing metathesis. This powerful reaction, typically catalyzed by ruthenium-based catalysts, can be used to form five-, six-, or even larger membered rings. nih.gov
Diels-Alder Reaction: The butenyl group can act as a dienophile in an intramolecular Diels-Alder reaction if a diene functionality is tethered to the malonate portion of the molecule. This reaction is a highly efficient way to construct six-membered rings with a high degree of stereocontrol. psu.edu
Cyclocondensation Reactions: The malonate moiety itself can participate in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.gov For example, reaction with urea (B33335) can lead to barbiturate-like structures, and reaction with amidines can form pyrimidine (B1678525) derivatives.
| Cyclization Strategy | Key Reagents/Catalysts | Ring Size | Plausible Cyclic Product |
| Intramolecular Alkylation | Base (e.g., NaH) | 5-membered | Diethyl 2-methylcyclopent-3-ene-1,1-dicarboxylate |
| Intramolecular Tsuji-Trost | Pd(PPh₃)₄, Base | 5-membered | Diethyl 2-methylcyclopent-3-ene-1,1-dicarboxylate |
| Ring-Closing Metathesis | Grubbs' Catalyst | 5- or 6-membered | Varies based on diene precursor |
| Intramolecular Diels-Alder | Heat or Lewis Acid | 6-membered | Fused bicyclic systems |
| Cyclocondensation | Urea, NaOEt | 6-membered Heterocycle | 5-((E)-But-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione |
Mechanistic and Computational Studies of Diethyl 2 2e 2 Butenyl Malonate Reactions
Elucidation of Reaction Mechanisms
Understanding the stepwise pathway of a chemical reaction is fundamental to organic chemistry. For Diethyl 2-[(2E)-2-butenyl]malonate, this involves identifying key intermediates and determining the factors that control the reaction rate.
Investigations into Rate-Determining Steps and Intermediates
The reactions of this compound, a substituted malonic ester, are expected to proceed through several key steps. A common reaction for this class of compounds is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. The mechanism of such reactions often involves the formation of an enolate intermediate. pearson.comscispace.com
In the context of a Michael addition involving this compound, potential intermediates would include the initial enolate and the subsequent adduct after addition to an acceptor. The stability of these intermediates plays a crucial role in the reaction pathway. For instance, in reactions with β-nitrostyrene catalyzed by bispidines, the formation of a betaine (B1666868) intermediate has been proposed. mdpi.com
Table 1: Hypothetical Intermediates in a Base-Catalyzed Alkylation of this compound
| Step | Intermediate | Description |
| 1 | Enolate of this compound | Formed by deprotonation of the α-carbon. It is stabilized by resonance delocalization of the negative charge onto the two carbonyl oxygen atoms. |
| 2 | Alkylated Product | Formed after the enolate attacks an electrophile (e.g., an alkyl halide) in an S(_N)2 reaction. |
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with its heavier isotope, which has the same chemical properties but a different mass, researchers can follow its path using techniques like mass spectrometry and NMR spectroscopy.
For this compound, labeling the α-carbon with carbon-13 (C) would be particularly insightful. This would allow for the direct observation of this carbon atom in various intermediates and the final product. For example, in a decarboxylation reaction, which is common for malonic esters upon heating in acidic or basic conditions, C labeling could definitively show whether the labeled carbon is retained in the final product or eliminated as carbon dioxide. youtube.com
Similarly, deuterium (B1214612) (H) labeling of the α-hydrogen could be used to study kinetic isotope effects. A significant change in the reaction rate upon replacing hydrogen with deuterium would indicate that the C-H bond is broken in the rate-determining step, providing strong evidence for the proposed mechanism.
Computational Chemistry and Modeling
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to model molecular structures, predict reaction outcomes, and understand complex chemical phenomena at the atomic level. nih.gov
Prediction of Reactivity and Selectivity in Catalytic Reactions
Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the reactivity and selectivity of this compound in various catalytic reactions. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the most favorable reaction pathway.
For instance, in a catalytic asymmetric synthesis, computational models can help in understanding the origin of enantioselectivity. By modeling the interaction of the substrate with a chiral catalyst, researchers can identify the non-covalent interactions that stabilize the transition state leading to the major enantiomer. This predictive power is invaluable for the rational design of new and more efficient catalysts. rsc.org
Table 2: Exemplary Computational Data for Predicting Selectivity in a Catalytic Reaction
| Parameter | Transition State for Product A | Transition State for Product B | Predicted Outcome |
| Relative Energy (kcal/mol) | 0 | +2.5 | Product A is favored |
| Key Non-covalent Interaction | Hydrogen bond between substrate and catalyst | Steric repulsion between substrate and catalyst | The hydrogen bond stabilizes the transition state for Product A |
Conformational Analysis of this compound and its Transition States
The three-dimensional shape, or conformation, of a molecule can significantly impact its reactivity. This compound can adopt various conformations due to the rotation around its single bonds. Computational methods can be used to identify the most stable conformations (energy minima) and the energy barriers between them.
A conformational analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles. The results of such calculations can reveal the preferred spatial arrangement of the butenyl group relative to the malonate moiety. This information is crucial for understanding how the substrate will fit into the active site of a catalyst or enzyme.
Furthermore, computational modeling of transition state geometries provides a detailed picture of the bond-making and bond-breaking processes. By analyzing the structure of the transition state, one can gain insights into the factors that control the stereochemical outcome of a reaction. For example, the orientation of the butenyl group in the transition state of a cyclization reaction would determine the stereochemistry of the newly formed ring.
Quantum Chemical Calculations for Reaction Pathway Optimization
Quantum chemical calculations are instrumental in optimizing reaction pathways by providing a detailed understanding of the reaction energetics. nih.gov By calculating the activation energies for different potential pathways, chemists can identify the most efficient route to a desired product.
For example, in a reaction with multiple potential products, quantum chemical calculations can predict the product distribution under different reaction conditions. This allows for the in-silico screening of various catalysts, solvents, and temperatures to find the optimal conditions for maximizing the yield of the target molecule. This computational approach can significantly reduce the amount of experimental work required to develop a new synthetic method.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is driving the development of novel synthetic pathways for malonate esters. specialchem.com Future research will likely focus on moving away from traditional methods towards more environmentally benign processes. Key areas of exploration include the use of bio-based starting materials and enzyme-catalyzed reactions. specialchem.commaynoothuniversity.ie Enzymatic approaches, such as those using immobilized Candida antarctica lipase B, offer the potential for synthesis under solvent-less conditions and at lower temperatures, significantly reducing the environmental footprint. maynoothuniversity.ie
Furthermore, the development of heterogeneous catalysts, such as bentonite-gold nanohybrids, could provide efficient and recyclable systems for key C-C bond-forming reactions in the synthesis of butenylated malonates. semanticscholar.org Improving the efficiency of existing methods by minimizing the formation of byproducts, analogous to the optimization seen in the synthesis of dimethyl 2-chloromalonate, will also be a critical goal. These advancements aim to create more economical and sustainable supply chains for this important building block.
Exploration of Novel Catalytic Systems for Diastereoselective and Enantioselective Transformations
A major frontier in the application of Diethyl 2-[(2E)-2-butenyl]malonate is the control of stereochemistry. The development of novel catalytic systems capable of diastereoselective and enantioselective transformations is paramount for its use in the synthesis of complex, biologically active molecules.
Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for constructing enantioenriched all-carbon quaternary centers from malonates. organic-chemistry.org Applying chiral Ir/(P, olefin) complexes could enable the direct use of malonates as nucleophiles without preactivation, achieving excellent enantioselectivity. organic-chemistry.orgnih.gov Another promising strategy involves enantioselective phase-transfer catalysis, which has been successfully used for the α-alkylation of malonate derivatives to produce versatile chiral building blocks with high chemical yields and enantioselectivities. frontiersin.orgnih.gov These methods could be adapted to control the stereocenter at the α-position of the malonate.
The table below summarizes potential catalytic systems for future exploration.
| Catalytic System | Type of Selectivity | Potential Application for this compound |
| Chiral Iridium/(P, olefin) Complexes | Enantioselective | Asymmetric allylic alkylation of the malonate moiety. organic-chemistry.orgorganic-chemistry.org |
| Phase-Transfer Catalysts (e.g., binaphthyl-modified ammonium (B1175870) salts) | Enantioselective | α-Alkylation to create chiral quaternary carbon centers. frontiersin.orgnih.gov |
| Platinum/Chiral Phosphonite Ligands | Enantioselective | Catalytic 1,2-diboration of the diene precursor to the butenyl group. nih.gov |
| Nickel(II)/Chiral Diamine Complexes | Enantioselective | Catalyzing Michael addition reactions involving the olefin. researchgate.net |
Further research into these and other catalytic systems, such as those involving organoboronates for 1,3-diastereocontrol, will be crucial for expanding the synthetic utility of this compound in asymmetric synthesis. nih.gov
Integration of this compound into Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, greater reproducibility, and superior scalability. nih.govnih.gov Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a key area for future development.
The benefits of this approach are numerous. Flow reactors allow for precise control over reaction parameters such as temperature and residence time, which is particularly advantageous for managing exothermic reactions or handling highly reactive intermediates safely. nih.govacs.org This technology has been successfully applied to the multigram-scale synthesis of chiral intermediates involving malonates and in the total synthesis of complex natural products. rsc.orgnih.gov By adopting flow chemistry, the production of this compound can be made more efficient and scalable, potentially enabling telescoped reactions where the crude product from one step is used directly in the next without intermediate purification. nih.gov
| Feature | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited by surface area of the flask | Excellent due to high surface-area-to-volume ratio nih.gov |
| Safety | Risk of thermal runaway with exothermic reactions | Enhanced safety, better control over exotherms nih.gov |
| Scalability | Often requires re-optimization for scale-up | More straightforward scaling by running the system for longer |
| Reactive Intermediates | Can be difficult to handle and control | Safe handling and immediate consumption of unstable species mdpi.com |
| Reproducibility | Can be variable | High, due to precise control of conditions nih.gov |
Discovery of New Reactivity Modes for the Olefinic and Malonate Moieties
While the classical reactivity of malonates as nucleophiles and the butenyl group as a Michael acceptor is well-understood, future research will aim to uncover novel transformations. researchgate.net
For the olefinic moiety , its nature as an α,β-unsaturated system invites exploration beyond standard conjugate additions. nih.gov Research could focus on novel cycloaddition reactions, transition-metal-catalyzed hydrofunctionalization, or asymmetric reductions to introduce new stereocenters. The reactivity of this moiety can be compared and contrasted with other α,β-unsaturated systems to predict and develop new transformations.
For the malonate moiety , its utility can be expanded beyond its role as a simple C-H acidic precursor. Malonates are versatile reagents for cyclocondensation reactions to form a wide variety of six-membered heterocyclic systems. nih.gov Future work could explore novel domino or tandem reactions where both the malonate and the butenyl group participate, leading to the rapid construction of complex molecular architectures. Furthermore, strategies involving non-covalent transition state stabilization could unlock entirely new catalytic enantioselective transformations. harvard.edu
Computational Design of this compound Derivatives with Tuned Reactivity
Computational chemistry provides a powerful tool for accelerating research and development. The application of theoretical methods, such as Density Functional Theory (DFT), can offer deep insights into the reaction mechanisms and reactivity of this compound.
Future computational studies could focus on several key areas:
Reactivity Prediction: Modeling the electronic structure to predict the electrophilicity and nucleophilicity of different sites within the molecule, guiding the design of new reactions. nih.gov
Mechanism Elucidation: Investigating the transition states of potential reactions to understand stereochemical outcomes and rationalize the performance of different catalysts. researchgate.net
Catalyst Design: Screening potential catalysts in silico to identify promising candidates for achieving high selectivity and efficiency before committing to laboratory synthesis.
Derivative Design: Computationally designing novel derivatives of this compound with modified electronic and steric properties. By adding electron-withdrawing or -donating groups, the reactivity of the olefin or the acidity of the malonate protons can be precisely tuned for specific synthetic applications.
By integrating computational design with experimental work, the development cycle for new applications of this compound and its derivatives can be significantly shortened.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
